molecular formula C15H17NO3S B7124130 1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline

1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline

Cat. No.: B7124130
M. Wt: 291.4 g/mol
InChI Key: FEBZQKAXJVUQAM-UHFFFAOYSA-N
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Description

1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline is a heterocyclic compound that features both furan and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline can be achieved through several synthetic routes. One common method involves the condensation of 7,8-dimethyl-3,4-dihydroquinoline with furan-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-sulfonic acid derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include furan-3-sulfonic acid derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline is unique due to the combination of the furan-sulfonyl and quinoline moieties, which imparts distinct chemical reactivity and biological activity. This combination allows for the exploration of new chemical reactions and the development of novel bioactive compounds.

Properties

IUPAC Name

1-(furan-3-ylsulfonyl)-7,8-dimethyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-5-6-13-4-3-8-16(15(13)12(11)2)20(17,18)14-7-9-19-10-14/h5-7,9-10H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBZQKAXJVUQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2S(=O)(=O)C3=COC=C3)C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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